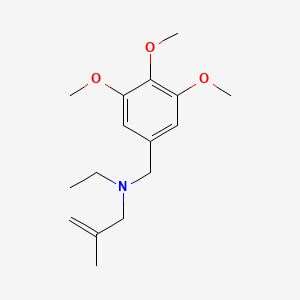![molecular formula C20H14N4O2 B5727588 4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde](/img/structure/B5727588.png)
4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzaldehyde, commonly known as PPT, is a compound that has been extensively studied for its scientific research applications. PPT belongs to the family of pyrazolo[3,4-d]pyrimidines and has been found to have various biological activities.
作用機序
The mechanism of action of PPT is not fully understood. However, it has been proposed that PPT inhibits the activity of various enzymes by binding to their active sites. PPT has been shown to bind to the ATP-binding site of cyclin-dependent kinases and inhibit their activity. PPT has also been found to inhibit the activity of glycogen synthase kinase 3 by binding to its substrate-binding site.
Biochemical and physiological effects:
PPT has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. PPT has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. PPT has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
PPT has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. PPT has been extensively studied, and its biological activities are well characterized. However, PPT has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. PPT is also known to be unstable in solution, which can affect its biological activity.
将来の方向性
There are several future directions for PPT research. One direction is to further investigate the mechanism of action of PPT. It is also important to study the pharmacokinetics and pharmacodynamics of PPT to understand its bioavailability and toxicity. Another direction is to develop PPT derivatives with improved solubility and stability. PPT derivatives can also be synthesized to target specific enzymes and pathways. Finally, PPT can be studied in animal models of various diseases to evaluate its therapeutic potential.
In conclusion, PPT is a compound that has been extensively studied for its scientific research applications. It has various biological activities and has been shown to inhibit the activity of various enzymes. PPT has potential therapeutic applications in cancer, inflammation, and diabetes. Further research is needed to fully understand the mechanism of action and pharmacological properties of PPT.
合成法
The synthesis of PPT involves the reaction of 2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinol with 4-formylbenzoic acid in the presence of a base. The reaction results in the formation of PPT as a yellow solid. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
PPT has been extensively studied for its scientific research applications. It has been found to have various biological activities such as anti-inflammatory, anti-cancer, and anti-viral properties. PPT has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases, glycogen synthase kinase 3, and casein kinase 1. PPT has also been found to inhibit the growth of cancer cells and induce apoptosis.
特性
IUPAC Name |
4-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4O2/c25-14-15-7-9-17(10-8-15)26-19-13-18(24-12-4-11-21-24)22-20(23-19)16-5-2-1-3-6-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYDBVXANCBLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)OC3=CC=C(C=C3)C=O)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Phenyl-6-pyrazol-1-ylpyrimidin-4-yl)oxybenzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5727505.png)
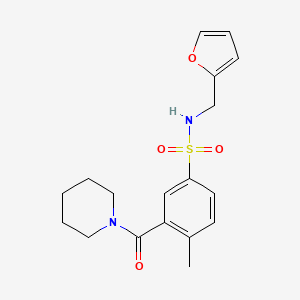
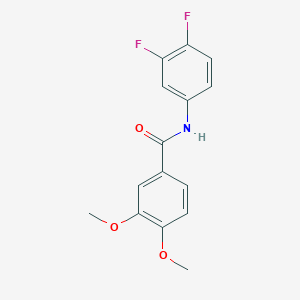

![2-(4-amino-6-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,5-triazin-2-yl)phenol](/img/structure/B5727552.png)
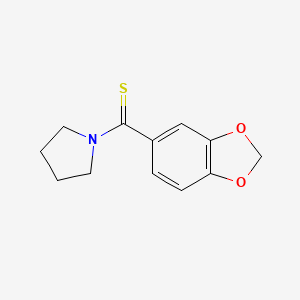
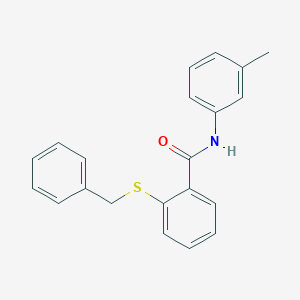
![7-ethoxy-6-ethyl-2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)oxy]-4H-chromen-4-one](/img/structure/B5727569.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(4-methylphenyl)acetamide](/img/structure/B5727571.png)
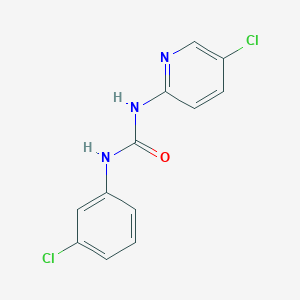
![1-[4-(1,3-benzothiazol-2-ylthio)-3-nitrophenyl]ethanone](/img/structure/B5727590.png)

